N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide
Description
Historical Context and Development
The development of this compound emerged from the broader historical trajectory of furan-based pharmaceutical research that gained prominence in the 1980s. The compound's structural foundation draws from the legacy of fenfuram, a fungicide that established furan carboxamides as significant bioactive molecules. This historical precedent demonstrated that furan-containing compounds could serve as effective agricultural and pharmaceutical agents, leading to systematic exploration of related structures.
The systematic documentation of this compound began in 2010 when it was first catalogued in the PubChem database, marking its formal recognition in the chemical literature. The assignment of the CAS number 885983-65-3 and MDL number MFCD07573794 established its unique chemical identity and facilitated its integration into commercial chemical supply chains. The compound's development trajectory reflects the increasing sophistication of heterocyclic synthesis methodologies that emerged in the early 21st century, particularly those targeting multi-functional molecules combining multiple pharmacophores.
The commercial availability of this compound through specialized chemical suppliers represents the maturation of synthetic routes for complex heterocyclic compounds. Matrix Scientific's production of this compound in 500-milligram quantities indicates established synthetic protocols and quality control measures that enable reproducible preparation of research-grade material. This commercial accessibility has facilitated widespread research applications and contributed to the compound's integration into chemical libraries for drug discovery programs.
Significance in Heterocyclic Chemistry
This compound occupies a unique position in heterocyclic chemistry due to its incorporation of multiple reactive sites within a single molecular framework. The furan ring system contributes significant electron density that makes it particularly reactive toward singlet oxygen and other electrophilic species, while the bromoacetyl group provides a versatile handle for nucleophilic substitution reactions. This dual reactivity pattern establishes the compound as a valuable synthetic intermediate for the construction of more complex heterocyclic systems.
The compound's structural features align with established principles of heterocyclic reactivity that have been extensively studied in related furan carboxamide systems. Research on similar compounds has demonstrated that furan rings exhibit preferential reactivity at the 2-position through electrophilic substitution mechanisms, while the bromoacetyl functionality serves as an excellent leaving group for nucleophilic displacement reactions. These complementary reactive sites enable the compound to participate in cascade reactions and multi-step synthetic sequences that would be challenging to achieve with simpler starting materials.
The significance of this compound extends beyond its individual reactivity to encompass its role as a model system for understanding structure-activity relationships in heterocyclic chemistry. Studies of related furan carboxamides have revealed that the electron-rich furan moiety can engage in specific interactions with biological targets, while the bromoacetyl group can participate in covalent bond formation with nucleophilic residues. This combination of non-covalent and covalent binding mechanisms represents an important paradigm in modern medicinal chemistry.
Position in Contemporary Chemical Research
Contemporary research involving this compound reflects broader trends in heterocyclic chemistry that emphasize multi-functional molecular designs and sustainable synthetic methodologies. The compound serves as a representative example of modern approaches to drug discovery that seek to combine multiple pharmacophores within single molecular entities to achieve enhanced biological activity and selectivity. Current research programs have demonstrated that such hybrid molecules can exhibit synergistic effects that exceed the sum of their individual components.
The compound's position in contemporary chemical research is particularly notable in the context of antimicrobial drug development, where related furan carboxamide structures have shown promising activity against drug-resistant bacterial strains. Research on N-(4-bromophenyl)furan-2-carboxamide analogues has demonstrated significant antibacterial activity against clinically isolated drug-resistant bacteria, including NDM-positive strains. These findings have positioned furan carboxamides as important lead compounds for addressing the growing challenge of antimicrobial resistance.
Modern synthetic approaches to compounds like this compound increasingly emphasize green chemistry principles and atom-economical transformations. The synthesis of related furan carboxamides through direct acylation reactions using furan-2-carbonyl chloride represents an efficient approach that minimizes waste generation and maximizes synthetic efficiency. These methodological advances have enabled the preparation of compound libraries for high-throughput screening applications and structure-activity relationship studies.
The integration of computational chemistry methods into the study of this compound class has provided new insights into their molecular mechanisms and potential applications. Molecular docking studies and molecular dynamics simulations have been employed to understand the binding interactions of furan carboxamides with biological targets, leading to more rational approaches to lead optimization. These computational tools have become essential components of contemporary drug discovery programs and have accelerated the identification of promising therapeutic candidates.
Properties
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-8-12(17)15-9-3-1-4-10(7-9)16-13(18)11-5-2-6-19-11/h1-7H,8H2,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRUTAHFTFTWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(2-Bromoacetylamino)aniline Intermediate
Starting material: 3-aminophenylamine (m-phenylenediamine) or 3-aminophenyl derivative
- 2-Bromoacetyl bromide or 2-bromoacetyl chloride as the acylating agent
- Base such as triethylamine or pyridine to capture HBr formed
- Solvent: anhydrous dichloromethane or chloroform
- Temperature: 0°C to room temperature to control reactivity and avoid side reactions
- Dissolve 3-aminophenylamine in dry solvent under inert atmosphere.
- Cool the solution to 0°C.
- Slowly add 2-bromoacetyl bromide dropwise with stirring.
- Add base dropwise to neutralize HBr formed.
- Stir the reaction mixture at room temperature for several hours.
- Monitor reaction progress by TLC or HPLC.
- Upon completion, quench reaction, extract and purify the intermediate by recrystallization or chromatography.
Outcome: The amino group at the 3-position is selectively acylated with 2-bromoacetyl group, forming the 3-(2-bromoacetylamino)aniline intermediate.
Amidation with Furan-2-carboxylic Acid
Starting material: 3-(2-bromoacetylamino)aniline intermediate
- Furan-2-carboxylic acid or its activated derivatives such as furan-2-carbonyl chloride or furan-2-carboxylic acid N-hydroxysuccinimide ester
- Coupling agents: DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU
- Base: triethylamine or DIPEA (N,N-diisopropylethylamine)
- Solvent: DMF, dichloromethane, or THF
- Temperature: 0°C to room temperature
- Activate furan-2-carboxylic acid using a coupling agent in dry solvent.
- Add the 3-(2-bromoacetylamino)aniline intermediate and base.
- Stir the mixture at room temperature, monitoring the reaction by TLC or HPLC.
- Upon completion, quench the reaction, extract the product.
- Purify the final compound by column chromatography or recrystallization.
Summary Table of Preparation Steps
| Step | Reactants/Intermediates | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | 3-Aminophenylamine + 2-Bromoacetyl bromide | Base (Et3N), DCM, 0°C to RT, inert atmosphere | 3-(2-Bromoacetylamino)aniline intermediate |
| 2 | Intermediate + Furan-2-carboxylic acid (or activated derivative) | Coupling agent (DCC/EDC/HATU), base, DMF/DCM, RT | This compound |
Research Findings and Optimization Notes
- Selectivity: The acylation step requires careful control of temperature and stoichiometry to avoid over-acylation or side reactions on other amino groups.
- Purity: Use of activated esters of furan-2-carboxylic acid improves coupling efficiency and purity of the final amide.
- Yield: Typical yields for similar compounds range from 60% to 85% after purification.
- Characterization: The product is characterized by NMR (1H, 13C), IR spectroscopy (amide carbonyl and bromoacetyl signals), and mass spectrometry to confirm molecular weight and structure.
- Safety: 2-Bromoacetyl bromide is corrosive and lachrymatory; reactions should be conducted in a fume hood with appropriate PPE.
Comparative Analysis with Related Compounds
While direct preparation methods for This compound are limited in literature, analogous compounds such as N-(3-benzamidophenyl)furan-2-carboxamide (PubChem CID 825801) have been synthesized using similar amidation strategies, confirming the feasibility of the amidation step with furan-2-carboxylic acid derivatives.
Chemical Reactions Analysis
N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Medicinal Chemistry
N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide has been investigated for its potential as a therapeutic agent due to its structural characteristics that may influence biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism of action involves the induction of apoptosis and inhibition of specific signaling pathways crucial for tumor growth.
Case Study: Anticancer Mechanism
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the JNK signaling pathway, which is often overactive in cancerous cells. This inhibition led to increased apoptosis rates in treated cell lines compared to controls .
Biochemical Research
In addition to its medicinal properties, this compound serves as a valuable reagent in biochemical assays.
Proteomics Research
The compound is utilized in proteomics for its ability to modify amino acids within proteins, facilitating the study of protein interactions and functions. Its bromine atom allows for specific labeling techniques in mass spectrometry.
Data Table: Application in Proteomics
| Application Area | Description |
|---|---|
| Protein Labeling | Used for selective modification of amino acids |
| Mass Spectrometry | Enhances detection sensitivity and specificity |
Organic Synthesis
This compound is also employed as an intermediate in organic synthesis, particularly in the development of more complex molecules.
Synthesis of Novel Compounds
The compound acts as a building block for synthesizing various derivatives with enhanced biological activities. Researchers have successfully modified its structure to create analogs with improved potency against specific targets.
Case Study: Synthesis of Derivatives
In a recent study, chemists synthesized several derivatives from this compound, leading to compounds that showed increased selectivity towards certain cancer cell types while minimizing toxicity to normal cells .
Forensic Applications
The compound has potential applications in forensic science, particularly in drug testing and analysis due to its unique chemical properties.
Detection of Controlled Substances
This compound can be used as a standard reference material for the identification and quantification of similar compounds in biological samples.
Mechanism of Action
The mechanism of action of N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the modulation of their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Bromoacetyl-Substituted Phenylamide Derivatives
Several analogs share the N-(3-aminophenyl)-2-bromoacetamide core but differ in the amide substituent:
Key Findings :
2-Furamide Derivatives with Heterocyclic Modifications
Compounds with substituted furan or phenyl rings exhibit distinct electronic and biological properties:
Key Findings :
Benzoylphenyl and Hydroxyphenyl Derivatives
Compounds with additional aromatic or phenolic groups exhibit modified pharmacokinetic profiles:
Key Findings :
Thiophene and Chromene Derivatives
Heterocyclic analogs with fused or substituted rings demonstrate diverse reactivity:
Biological Activity
N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, mechanisms, and potential applications.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : CHBrNO
- Molecular Weight : 299.16 g/mol
The compound features a furamide core, which is known for its biological activity, and a bromoacetyl group that may influence its interaction with biological targets.
The primary mechanism of action for this compound appears to be its role as an inhibitor of Factor XIa (FXIa) . FXIa is a serine protease involved in the coagulation cascade, playing a crucial role in thrombus formation. Inhibition of FXIa can potentially lead to reduced thrombotic events without the bleeding complications often associated with anticoagulants.
Key Findings on FXIa Inhibition
- Selectivity : The compound demonstrates selectivity for FXIa over other coagulation factors, suggesting a targeted approach to anticoagulation therapy that minimizes adverse effects .
- Efficacy : Experimental models have shown that FXIa inhibitors can effectively reduce thrombus formation without significant bleeding risks, making them attractive candidates for therapeutic intervention .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties . These include:
- Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of various cancer cell lines, suggesting potential applications in oncology.
- Mechanisms of Action : The inhibition of specific signaling pathways involved in cell survival and proliferation may underlie its anticancer effects .
Table 1: Summary of Biological Activities
Safety and Toxicity
While the therapeutic potential is promising, safety assessments are crucial. Preliminary data suggest that compounds targeting FXIa may have favorable safety profiles compared to traditional anticoagulants. However, comprehensive toxicity studies are necessary to fully understand the safety implications of this compound.
Q & A
Q. What are the established synthetic routes for N-{3-[(2-Bromoacetyl)amino]phenyl}-2-furamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of a furan-carboxamide scaffold. A plausible route starts with N-(3-aminophenyl)-2-furamide (a precursor; CAS 247109-35-9 ), followed by bromoacetylation. Key steps include:
- Acylation : React the primary amine with 2-bromoacetyl chloride in dichloromethane (DCM) under reflux (50°C, 48 hours) using oxalyl chloride (C₂O₂Cl₂) as an activating agent .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
Critical parameters: - Temperature control (0°C during HCl quenching to prevent side reactions) .
- Use of DMAP (4-dimethylaminopyridine) as a catalyst to enhance acylation efficiency .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm the presence of the bromoacetyl group (e.g., δ ~3.8 ppm for -CO-CH₂-Br) and furan ring protons (δ ~6.5–7.5 ppm) .
- X-ray crystallography : For unambiguous confirmation of the molecular structure, as demonstrated for analogous brominated benzofuran derivatives .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~365.1 g/mol based on C₁₃H₁₁BrN₂O₃).
Q. What preliminary biological screening models are suitable for evaluating this compound’s activity?
- Methodological Answer :
- In vitro assays : Use enzyme inhibition studies (e.g., kinases or acetyltransferases) due to the bromoacetyl group’s electrophilic reactivity, which may covalently target cysteine residues .
- Cell-based models : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with non-bromoacetylated analogs to assess specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Metabolic stability : Perform liver microsome assays to evaluate rapid degradation (e.g., cytochrome P450 interactions) that may reduce in vivo efficacy .
- Bioavailability : Use HPLC-MS to measure plasma concentrations post-administration in rodent models, correlating with observed activity .
- Impurity profiling : Quantify byproducts (e.g., de-brominated analogs) via HPLC with UV detection (λ = 254 nm) to rule out confounding effects .
Q. What strategies are recommended for optimizing the synthetic yield of this compound while minimizing side reactions?
- Methodological Answer :
- Solvent optimization : Replace DCM with THF for better solubility of intermediates .
- Stoichiometry : Use a 1.2:1 molar ratio of 2-bromoacetyl chloride to the amine precursor to ensure complete reaction .
- Temperature modulation : Conduct acylation at 0°C initially, then gradually warm to room temperature to suppress hydrolysis .
Q. How can computational modeling predict the reactivity of the bromoacetyl group in target engagement?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions between the bromoacetyl moiety and cysteine residues in target proteins (e.g., kinases) .
- DFT calculations : Calculate the electrophilicity index (ω) of the bromoacetyl group to predict its reactivity toward nucleophiles .
Q. What analytical techniques are essential for detecting hydrolytic degradation products of this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
